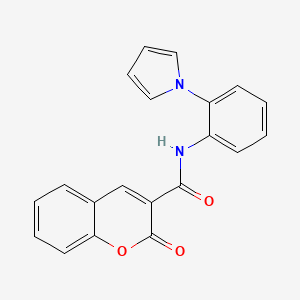

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine, such as 2-pyrrol-1-ylphenylamine, under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through column chromatography .

Chemical Reactions Analysis

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides. This inhibition reduces fat absorption and aids in weight management . The compound’s other biological activities are attributed to its ability to interact with various cellular pathways and molecular targets, including enzymes and receptors involved in inflammation and cancer progression .

Comparison with Similar Compounds

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide can be compared with other coumarin derivatives such as:

Warfarin: An anticoagulant used to prevent blood clots.

Dicoumarol: Another anticoagulant with a similar mechanism of action to warfarin.

Esculetin: A natural coumarin with anti-inflammatory and antioxidant properties.

Umbelliferone: A coumarin derivative with potential anticancer and antimicrobial activities.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.

Biological Activity

The compound 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide represents a novel class of chromene derivatives that have garnered attention due to their potential biological activities. This article explores the synthesis, mechanisms of action, and biological activity of this compound, including its effects on various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process incorporating various reagents and conditions to achieve the desired chromene structure. The general approach includes:

- Formation of Chromene Core : Utilizing starting materials such as phenolic compounds and isocyanides.

- Substitution Reactions : Introducing the pyrrole moiety through nucleophilic substitution or coupling reactions.

The final product features a chromene backbone with a carboxamide functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Properties

Recent studies have indicated that chromene derivatives, including this compound, exhibit significant anticancer activity. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as breast and lung cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Inhibition of Pathogens : It has been tested against various bacterial strains, showing effective inhibition at low concentrations. For example, the minimum inhibitory concentration (MIC) values were recorded at levels comparable to established antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties:

- Cytokine Modulation : Experimental data suggest that this compound can reduce the production of pro-inflammatory cytokines in activated immune cells, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in breast cancer cells with IC50 values around 15 µM. |

| Antimicrobial Efficacy | Showed MIC values ranging from 5 to 20 µg/mL against Gram-positive bacteria. |

| Anti-inflammatory Potential | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |

Properties

IUPAC Name |

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c23-19(15-13-14-7-1-4-10-18(14)25-20(15)24)21-16-8-2-3-9-17(16)22-11-5-6-12-22/h1-13H,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTMCVMNLKRSJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3N4C=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.